REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>O1CCCC1>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added a solution
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
STIRRING
|
Details
|
to stir for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Water (2 mL) was added to the stirring mixture, which
|
Type
|
CUSTOM
|
Details
|
to precipitate instantly
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
the solids were rinsed lightly with water (
|
Type
|
CUSTOM
|
Details
|
giving a cloudy yellow filtrate) and subsequently with diethyl ether (
|
Type
|
CUSTOM
|
Details
|
giving a dark orange filtrate)
|
Type
|
CUSTOM
|
Details
|
The aqueous portion of the filtrate was separated from the organic solvent
|
Type
|
ADDITION
|
Details
|
diluted with 1,4-dioxane (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Addition of 1,4-dioxane (100 mL) to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CONCENTRATION
|
Details
|
subsequent concentration under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2C=NC=CC21)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |